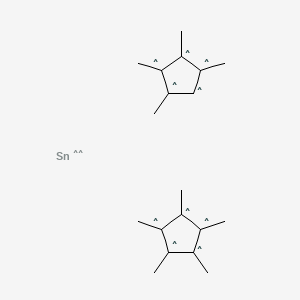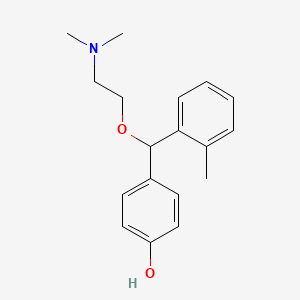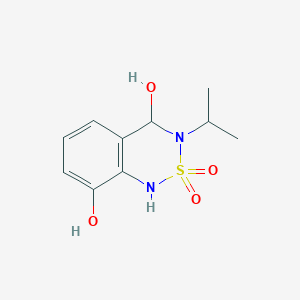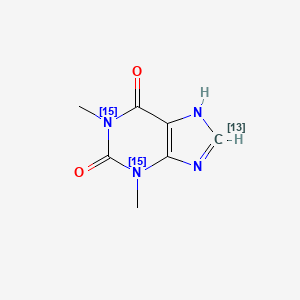
Theophylline-1,3-15N2,13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline-1,3-15N2,13C is a stable isotope-labeled compound of theophylline, a xanthine derivative. Theophylline is widely known for its use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The stable isotope labeling, which includes carbon-13 and nitrogen-15, makes this compound particularly valuable in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline-1,3-15N2,13C involves the incorporation of stable isotopes into the theophylline molecule. The process typically starts with the synthesis of labeled precursors, such as 13C-labeled urea and 15N-labeled methylamine. These precursors are then subjected to a series of chemical reactions, including methylation and cyclization, to form the labeled theophylline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Theophylline-1,3-15N2,13C undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions
Major Products
Oxidation: 1,3-dimethyluric acid.
Reduction: Reduced forms of theophylline, though less common.
Substitution: Various substituted theophylline derivatives
Scientific Research Applications
Theophylline-1,3-15N2,13C is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of theophylline in the body.
Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how theophylline interacts with other drugs.
Biological Research: Exploring the biological effects and mechanisms of action of theophylline.
Mechanism of Action
Theophylline-1,3-15N2,13C exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP.
Adenosine Receptor Blockade: Blocks adenosine receptors, which contributes to its bronchodilator effects.
Histone Deacetylase Activation: Enhances histone deacetylase activity, leading to decreased inflammatory gene expression
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative with similar stimulant effects.
Theobromine: Found in cocoa, with milder stimulant effects compared to theophylline.
Aminophylline: A compound containing theophylline and ethylenediamine, used for similar therapeutic purposes
Uniqueness
Theophylline-1,3-15N2,13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable for detailed pharmacokinetic and metabolic investigations .
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3+1,10+1,11+1 |
InChI Key |
ZFXYFBGIUFBOJW-XCMWBWGGSA-N |
Isomeric SMILES |
C[15N]1C2=C(C(=O)[15N](C1=O)C)N[13CH]=N2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


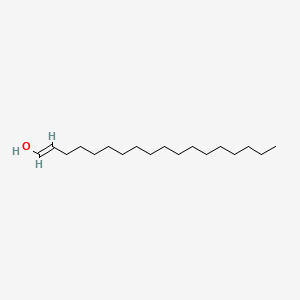
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
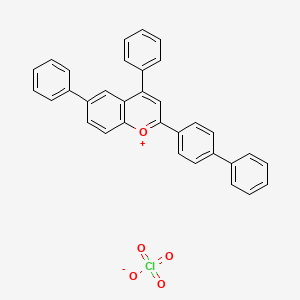
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
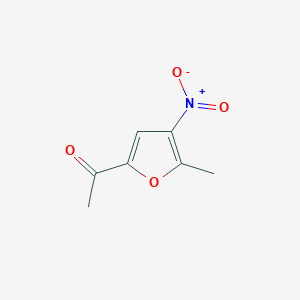
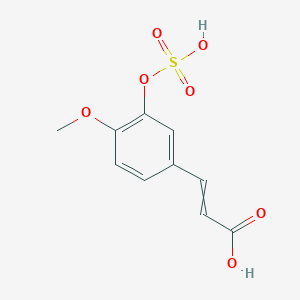

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
